N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide
Description
N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]acetamide is a fluorinated acetamide derivative characterized by a piperidine ring substituted with two fluorine atoms at the 4-position and an ethyl linker connecting the piperidine nitrogen to an acetamide group. Fluorination at the piperidine ring is a common strategy to enhance metabolic stability and modulate lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-8(14)12-4-7-13-5-2-9(10,11)3-6-13/h2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJWHAUBCVMZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide typically involves the reaction of 4,4-difluoropiperidine with ethyl acetamide under specific conditions. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for a few hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
- Fluorination vs. Chlorination : The 4,4-difluoropiperidine moiety in the target compound may confer greater metabolic stability compared to chlorinated analogs like the 4-chlorophenyl-piperazine derivative . Fluorine’s electronegativity and small atomic radius enhance binding selectivity and reduce off-target interactions .
- Linker Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, contrasting with the spirocyclic system in ’s analog, which may restrict conformational freedom .
Acetamide Substitution Patterns
- N-(4-Hydroxyphenyl)acetamide : A basic acetamide with a phenolic hydroxyl group. Its simplicity contrasts with the target compound’s fluorinated piperidine, highlighting how bulkier substituents can alter solubility and target engagement .
Pharmacological and Physicochemical Implications
While direct activity data for this compound are unavailable, comparisons suggest:
- Lipophilicity: The difluoropiperidine group likely increases logP compared to non-fluorinated piperidines, enhancing blood-brain barrier penetration if CNS activity is intended .
- Synthetic Feasibility : The absence of complex aromatic systems (e.g., naphthyridine in Goxalapladib ) may streamline synthesis compared to larger polycyclic analogs.
Biological Activity
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a difluoropiperidine moiety, which contributes to its unique pharmacological profile. The compound's structure is pivotal for its interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception, anxiety, and other neurological functions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antinociceptive Activity : Studies suggest that this compound may possess pain-relieving properties through modulation of pain pathways.
- Anxiolytic Effects : Preliminary findings indicate potential anxiolytic properties, making it a candidate for further investigation in anxiety disorders.
- Anticancer Potential : The compound has been explored for its effects on cancer cell lines, showing promise in inhibiting growth through specific molecular interactions .
Case Studies
- Antinociceptive Study : A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The study highlighted the compound's potential as an analgesic agent.
- Anxiolytic Assessment : In behavioral tests assessing anxiety-like behavior in mice, the compound showed a dose-dependent reduction in anxiety levels, supporting its potential use as an anxiolytic .
- Cancer Cell Line Inhibition : In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief | |
| Anxiolytic | Dose-dependent reduction in anxiety | |
| Anticancer | Inhibition of cancer cell proliferation |
Table 2: Mechanism Insights from Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
